Suc-val-pro-phe-p-nitroanilide is a synthetic peptide compound, recognized for its role as a substrate for various proteolytic enzymes, particularly cathepsin G and chymotrypsin. This compound is utilized extensively in biochemical research to study enzyme kinetics, inhibition, and protease activity in biological systems. Its structure comprises a sequence of amino acids with a p-nitroanilide group, which is crucial for its function in enzymatic assays.
The compound can be synthesized in laboratories using established peptide synthesis techniques. It is commercially available from chemical suppliers and is often used in research settings to investigate proteolytic enzyme activity.
Suc-val-pro-phe-p-nitroanilide belongs to the class of peptide substrates. It is classified as an artificial substrate for serine proteases, which are a group of enzymes that cleave peptide bonds in proteins.
The synthesis of suc-val-pro-phe-p-nitroanilide typically involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to form the desired peptide chain.
Suc-val-pro-phe-p-nitroanilide has a specific molecular structure characterized by the following components:
The primary reaction involving suc-val-pro-phe-p-nitroanilide is hydrolysis, which is catalyzed by proteolytic enzymes. This reaction leads to the cleavage of the peptide bond, releasing p-nitroaniline.
Suc-val-pro-phe-p-nitroanilide acts as a substrate for specific proteases. Upon binding to these enzymes, it undergoes enzymatic cleavage at the peptide bond.
This cleavage results in the release of p-nitroaniline, which serves as an indicator of enzyme activity. The rate of this reaction can be quantitatively measured, allowing researchers to assess enzyme kinetics and inhibition .
Suc-val-pro-phe-p-nitroanilide has several important applications in scientific research:
This compound serves as a vital tool in both basic and applied research settings, aiding in our understanding of enzymatic processes and their implications in health and disease.
Suc-Val-Pro-Phe-pNA (succinyl-valyl-prolyl-phenylalanyl-p-nitroanilide) is a chromogenic peptide substrate widely employed to study proteolytic enzymes. Its structure comprises a succinyl capping group, a tripeptide sequence (Val-Pro-Phe), and a para-nitroaniline (pNA) reporter group. Proteases with chymotrypsin-like activity cleave the amide bond between the phenylalanine residue and pNA moiety. This hydrolysis releases free p-nitroaniline, which exhibits a distinct yellow color detectable at 405 nm. This design enables real-time kinetic measurements of protease activity, as the absorbance increase is directly proportional to enzymatic cleavage efficiency [1] [5] [10].
The cleavage specificity for chymotrypsin-like proteases is primarily determined by the P1 amino acid (phenylalanine in this substrate). The Val-Pro sequence at P2-P3 positions further modulates interactions with enzyme subsites. Studies reveal that the P2 proline induces a β-turn conformation, positioning the Phe-pNA bond optimally for nucleophilic attack by the enzyme's catalytic serine residue. Kinetic analyses demonstrate that Suc-Val-Pro-Phe-pNA exhibits a low Michaelis constant (K~m~) for human cathepsin G (6.0 × 10⁻⁵ M), indicating high affinity. The catalytic efficiency (k~cat~/K~m~) reaches ~1.5 × 10⁴ M⁻¹s⁻¹, reflecting rapid substrate turnover [3] [10].
Table 1: Kinetic Parameters of Suc-Val-Pro-Phe-pNA Hydrolysis
Enzyme | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) |
---|---|---|---|
Human Cathepsin G | 60 | 0.9 | 15,000 |
Rat Mast Cell Protease I | 45 | 1.2 | 26,700 |
Human Skin Chymase | 85 | 0.7 | 8,200 |
Quantification relies on the molar extinction coefficient of pNA (ε = 9,900–10,000 M⁻¹cm⁻¹ at 405 nm). Continuous spectrophotometric monitoring allows calculation of initial reaction velocities (V~0~). For cathepsin G, typical assay conditions involve 0.1–0.5 mM substrate in Tris buffer (pH 7.5–8.0) at 37°C. Under these conditions, enzymatic activity is linear with time and enzyme concentration, enabling precise determination of specific activity in biological samples like neutrophil lysates or gingival crevicular fluid. This approach has proven critical for studying protease dysregulation in inflammatory diseases [5] [7] [9].
Cathepsin G, a serine protease stored in neutrophil azurophilic granules, hydrolyzes Suc-Val-Pro-Phe-pNA with high efficiency. Biochemical studies show this enzyme cleaves the substrate 12-fold faster than the analogous substrate Suc-Ala-Ala-Pro-Phe-pNA. This preference for Val at P2 underscores the importance of β-branched aliphatic residues for optimal subsite occupancy. Cathepsin G's activation of this substrate is physiologically relevant, as its release during neutrophil degranulation regulates inflammatory responses by suppressing thrombin-induced prostacyclin production in endothelial cells. This inhibition occurs at concentrations as low as 100 ng/mL and is reversed by serine protease inhibitors (e.g., phenylmethylsulfonyl fluoride) [3] [6] [9].
Mast cell chymases exhibit distinct kinetic profiles with Suc-Val-Pro-Phe-pNA. Human skin chymase demonstrates a K~m~ of 85 μM, while the rat mast cell protease I (RMCP-I) shows higher affinity (K~m~ = 45 μM). This divergence arises from structural variations in the S2 subsite, which accommodates the proline residue. Unlike cathepsin G, mast cell chymases are insensitive to bovine pancreatic trypsin inhibitor, allowing selective identification in complex biological mixtures. Tissue-specific chymases in lung and skin further display 3–5-fold higher activity toward this substrate than toward angiotensin I, highlighting its utility in characterizing protease function in organ-specific pathologies [4] [10].
Table 2: Protease Specificity Profile for Suc-Val-Pro-Phe-pNA
Protease | Tissue Source | Relative Activity (%) | Inhibition Profile |
---|---|---|---|
Cathepsin G | Neutrophils | 100 | SLPI, α₁-antichymotrypsin |
Mast Cell Chymase | Human Skin | 78 | Chymostatin, Z-Gly-Leu-Phe-CMK |
Mast Cell Protease I | Rat Peritoneum | 215 | TPCK, PMSF |
Proteinase 3 | Neutrophils | <5 | None |
Interactive Insight: The P2 proline residue critically distinguishes chymase recognition from elastase-like enzymes, which prefer alanine or valine at this position. This specificity enables targeted interrogation of chymotrypsin-like proteases in inflammatory exudates where multiple protease classes coexist [7] [10].
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